25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a is a complex chemical compound belonging to the avermectin family, which is known for its potent anthelmintic and insecticidal properties. This compound is a derivative of avermectin A1a, modified to enhance its biological activity and stability. The compound's structure allows it to effectively interact with biological targets, making it a significant subject of study in both chemistry and pharmacology.
This compound can be sourced from various suppliers specializing in pharmaceutical and veterinary reference materials. It is often produced through fermentation processes using genetically modified strains of Streptomyces avermitilis, followed by extraction and purification techniques such as chromatography and crystallization .
25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a is classified under:
The synthesis of 25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a involves several key steps:
The reaction conditions typically require catalysts such as palladium on carbon for hydrogenation reactions and may involve high temperatures and pressures to achieve optimal yields. Industrial production primarily relies on fermentation processes, which are more sustainable and efficient compared to purely synthetic methods .
25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a primarily involves binding to glutamate-gated chloride channels in the nervous systems of parasites. This binding facilitates an influx of chloride ions, resulting in paralysis and eventual death of the target organism. The structural modifications enhance its binding affinity compared to other avermectins, making it a potent agent against parasitic infections .
Key physical properties include:
Relevant chemical properties encompass:
These properties influence its application in formulations for veterinary medicines and agricultural chemicals .
25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a has several scientific uses:
Its applications extend into medicinal chemistry where it is explored for potential therapeutic uses against certain cancers due to its ability to target specific cellular pathways .
The discovery of avermectins originated from the soil bacterium Streptomyces avermitilis (initially isolated near Shizuoka, Japan, in 1978), a breakthrough that earned Satoshi Ōmura and William Campbell the 2015 Nobel Prize in Physiology or Medicine [2] [5] [6]. This actinomycete produced a family of 16-membered macrocyclic lactones with unparalleled anthelmintic and insecticidal properties. The first-generation avermectins comprised eight naturally occurring compounds, classified into four homolog pairs (A1, A2, B1, B2), each containing major (80–90%) and minor (10–20%) components [2] [6]. Avermectin B1, a mixture of B1a and B1b, became the foundation for the commercial pesticide and drug abamectin. Subsequent derivatization efforts yielded ivermectin (22,23-dihydroavermectin B1), selamectin, doramectin, and eprinomectin, expanding applications from veterinary medicine to human parasitic diseases like river blindness [2] [5] [6].
The structural evolution of avermectins was driven by the need to enhance bioavailability, target specificity, and environmental stability. Semisynthetic modifications, such as hydrogenation of the C22–C23 bond (ivermectin) or C25 side-chain engineering (doramectin), exemplified rational drug design to optimize pharmacokinetics [6] [9]. 25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a (commonly termed doramectin) emerged from systematic alterations to the avermectin scaffold, specifically introducing a cyclohexyl group at C25 to improve lipid solubility and tissue penetration [6] [9] [10]. This compound exemplifies the transition from natural products to tailored therapeutics via strategic chemical modifications.
Avermectin derivatives are classified by their functional groups at three critical regions:
25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a (C~50~H~74~O~14~; MW 875.12 g/mol) is a second-generation derivative with four strategic modifications [1] [4] [9]:
Table 1: Structural Comparison of Key Avermectin Derivatives
Compound | C5 Group | C22–C23 Bond | C25 Substituent | Molecular Formula |
---|---|---|---|---|
Avermectin A1a | OCH~3~ | Double | sec-Butyl | C~49~H~74~O~14~ |
Ivermectin B1a | OH | Single | sec-Butyl | C~48~H~74~O~14~ |
Doramectin (Target) | OH | Single | Cyclohexyl | C~50~H~74~O~14~ |
Abamectin B1a | OH | Double | sec-Butyl | C~48~H~72~O~14~ |
These modifications confer distinct pharmacological advantages:
Table 2: Commercial Applications of Key Avermectin A1a Derivatives
Compound | Primary Use | Target Organisms |
---|---|---|
Ivermectin | Human onchocerciasis; Veterinary helminths | Onchocerca volvulus; Gastrointestinal nematodes |
Doramectin (Target) | Livestock endoparasites | Ostertagia, Haemonchus spp. |
Selamectin | Companion animal ectoparasites | Fleas, ticks, mites |
Abamectin | Agricultural pesticides | Mites, leafminers, fire ants |
The structural plasticity of avermectins enables "precision engineering" of analogs to meet evolving clinical and agricultural needs, positioning 25-cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a as a paradigm of rational macrocyclic lactone design [3] [6] [9].
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8